molecular formula C15H11F3N4O4S2 B2906608 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide CAS No. 1171402-98-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2906608
CAS No.: 1171402-98-4
M. Wt: 432.39
InChI Key: GNTWIGWPAIYVMD-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, linked to a furan-2-carboxamide scaffold. The furan ring is further modified with a sulfamoyl group attached to a 3-(trifluoromethyl)phenyl moiety. The sulfamoyl group enhances hydrogen-bonding capacity, while the trifluoromethyl group improves metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O4S2/c1-8-20-21-14(27-8)19-13(23)11-5-6-12(26-11)28(24,25)22-10-4-2-3-9(7-10)15(16,17)18/h2-7,22H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTWIGWPAIYVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring and a furan carboxamide moiety, which are known to contribute to its biological properties. Its molecular formula is C17H20F3N5OSC_{17}H_{20}F_3N_5OS, with a molecular weight of 399.4 g/mol. The presence of trifluoromethyl and sulfamoyl groups enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, thereby modulating various biological processes.
  • Receptor Interaction : It could interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to oxidative stress, contributing to cell death in certain cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines:

  • Breast Adenocarcinoma (MCF-7) : The compound demonstrated an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Hepatocellular Carcinoma (HepG2) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties. The compound's structural features may enhance its efficacy against both Gram-positive and Gram-negative bacteria:

  • In Vitro Studies : Compounds similar to this compound have shown effective inhibition against pathogens such as E. coli and S. aureus at concentrations as low as 100 μg/mL .

Case Studies and Research Findings

StudyFindings
Study on Thiadiazole Derivatives Noted significant antibacterial activity against Xanthomonas oryzae strains with inhibition rates exceeding 50%.
Anticancer Research Demonstrated enhanced cytotoxicity against MCF-7 and HepG2 cell lines with promising IC50 values lower than traditional treatments.
Synthesis and Characterization Highlighted the synthesis process and confirmed the structural integrity through NMR and mass spectrometry techniques.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,3,4-thiadiazole-furan hybrid system and sulfamoyl-trifluoromethylphenyl substitution . Key comparisons with similar molecules include:

a) Nitazoxanide-Based Analogues ()

Compounds 64–68 share a furan-2-carboxamide backbone but replace the thiadiazole with a nitrothiazole group. For example:

  • 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) : Lacks the sulfamoyl and trifluoromethyl groups, relying on nitro moieties for electronic effects. Its antimicrobial activity is likely driven by nitro group redox properties, contrasting with the target compound’s sulfamoyl-mediated interactions .
  • N-(5-Nitrothiazol-2-yl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide (68) : Introduces a trifluoromethylphenyl group but retains the nitrothiazole core. The absence of a sulfamoyl linker may limit solubility compared to the target compound .
b) 1,3,4-Thiadiazole Derivatives ()
  • 2-(5-(2-Chlorophenyl)furan-2-yl)-5-phenyl-1,3,4-thiadiazole (I10) : Shares the thiadiazole-furan system but lacks sulfamoyl and trifluoromethyl groups. The chlorophenyl substituent enhances fungicidal activity but may reduce metabolic stability relative to the trifluoromethyl group in the target compound .
  • 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a): Features a methylthio group instead of the target’s methyl group.
c) Sulfamoyl-Containing Analogues ()
  • XCT790: Contains a trifluoromethyl-thiadiazole group and cyanoenamide linker.
  • Pesticidal Compounds () : Several derivatives (e.g., flubendiamide analogs) use trifluoromethyl and thiadiazole groups for insecticidal activity. The target compound’s sulfamoyl group may offer a unique mode of action compared to these .
Key Observations:
  • Sulfamoyl vs. Nitro Groups : The target’s sulfamoyl group may improve water solubility and target specificity compared to nitro-containing analogues (e.g., 64 , 68 ), which rely on redox cycling for activity .
  • Trifluoromethyl Impact : The CF3 group in the target compound and 68 enhances resistance to enzymatic degradation, a critical advantage over chlorophenyl derivatives (e.g., I10 ) .
  • Thiadiazole vs.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sulfamoylation to prevent side reactions.
  • Catalysis : DMAP accelerates acylation by stabilizing the reactive intermediate .
  • Purification : Gradient elution (hexane:EtOAc) in column chromatography improves purity .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield Range
Thiadiazole formationHCl, reflux, 4–6 hours60–75%
SulfamoylationSulfonyl chloride, TEA, DCM, 0°C to RT45–65%
Carboxamide couplingEDCI, DMAP, DMF, 12h stirring50–70%

(Advanced) How can computational modeling predict the compound’s interactions with biological targets?

Answer:
Computational approaches include:

Molecular docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Key interactions include hydrogen bonding with the thiadiazole nitrogen and π-π stacking of the trifluoromethylphenyl group .

Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Free-energy calculations : Use MM-GBSA to estimate binding affinities and validate against experimental IC50_{50} values .

Q. Key considerations :

  • Account for protein flexibility (e.g., induced-fit docking).
  • Validate models with mutagenesis data or X-ray co-crystal structures .

(Basic) What analytical techniques confirm the compound’s structural integrity?

Answer:
Primary methods :

NMR spectroscopy :

  • 1H^1H: Methyl singlet at δ 2.6 (thiadiazole-CH3_3), aromatic protons at δ 6.5–7.8 (furan/phenyl) .
  • 13C^13C: Carbonyl at δ 165–170 ppm, CF3_3 quartet at δ 121–125 ppm .

HRMS : Molecular ion [M+H]+^+ at m/z 456.0823 (theoretical) with <5 ppm error .

IR spectroscopy : Peaks at 1720 cm1^{-1} (C=O) and 1250 cm1^{-1} (S=O) .

Q. Table 2: Spectral Signatures

TechniqueKey FeaturesStructural Confirmation
1H^1H NMRδ 2.6 (s, 3H), δ 7.2–7.6 (m, 4H)Thiadiazole, aromatic
HRMSm/z 456.0823 [M+H]+^+Molecular formula

(Advanced) How should researchers address discrepancies in reported biological activity data?

Answer:
Systematic validation steps :

Compound purity : Verify >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Assay standardization :

  • Use reference inhibitors (e.g., staurosporine for kinase assays).
  • Control cell passage number (<20) and serum batch .

Structural confirmation :

  • X-ray crystallography with SHELXL refinement .
  • Compare experimental and simulated powder XRD patterns .

Q. Table 3: Common Variability Sources

FactorMitigation Strategy
DegradationStability studies (40°C/75% RH, 7 days)
Target polymorphismCRISPR-edited isogenic cell lines

(Basic) What are the primary biological targets of this compound?

Answer:
Reported targets include:

  • Kinases : Inhibition of EGFR (IC50_{50} = 0.8 µM) via competitive ATP-binding .
  • Cyclooxygenase-2 (COX-2) : Anti-inflammatory activity (IC50_{50} = 1.2 µM) .
  • Microtubules : Disruption of tubulin polymerization in cancer cells (EC50_{50} = 5 µM) .

Q. Validation methods :

  • Enzyme inhibition assays : Fluorescence polarization for kinase activity .
  • Cellular imaging : Confocal microscopy for microtubule disruption .

(Advanced) How can structural modifications optimize pharmacokinetics?

Answer:
Structure-activity relationship (SAR) strategies :

Solubility enhancement : Introduce polar groups (e.g., -OH, -NH2_2) at the furan 3-position .

Metabolic stability : Replace labile ester groups with amides or heterocycles .

Bioavailability : Reduce logP from 3.5 to 2.8 via fluorination or PEGylation .

Q. Table 4: SAR Modifications

ModificationEffect on PKReference
3-OH on furan↑ solubility (5x)
Methyl to CF3_3↑ metabolic stability (2x)

(Basic) How is compound stability assessed under experimental conditions?

Answer:
Stability protocols :

Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24h .

Thermal stability : Store solid at 40°C/75% RH for 4 weeks; monitor via HPLC .

Light sensitivity : Expose to UV light (ICH Q1B) and track photodegradation .

Q. Key metrics :

  • Degradation products <0.5% under recommended storage (-20°C, desiccated) .

(Advanced) What approaches validate target engagement in cellular models?

Answer:
Validation methods :

Cellular thermal shift assay (CETSA) : Monitor target protein melting shifts after compound treatment .

Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) .

Pull-down assays : Use biotinylated probes to isolate compound-target complexes .

Q. Data interpretation :

  • Confirm dose-dependent target engagement (EC50_{50} alignment with activity assays) .

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